molecular formula C26H44NNaO5S B564557 Taurolithocholic Acid-d5 Sodium Salt CAS No. 1265476-97-8

Taurolithocholic Acid-d5 Sodium Salt

Cat. No.: B564557
CAS No.: 1265476-97-8
M. Wt: 510.72
InChI Key: YAERYJYXPRIDTO-SDXLJUFPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a deuterium-labeled internal standard (IS) used for quantifying taurolithocholic acid (TLCA) via GC- or LC-MS/MS. Key properties include:

  • Molecular formula: C₂₆H₃₉D₅NO₅S·Na
  • Molecular weight: 510.7 g/mol
  • Purity: >99% (HPLC)
  • Solubility: Sparingly soluble in methanol .
  • Applications:
    • Quantification of TLCA in metabolic studies .
    • Induction of cholestasis in Hep3B cells via caspase-3/7 activation (NTCP-dependent) .
    • Study of bile acid receptor interactions (e.g., TGR5, GPBAR1) .

TLCA-d5’s deuterium substitution at five hydrogen positions enables isotopic differentiation in mass spectrometry, minimizing interference with endogenous TLCA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.

    Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Taurolithocholic Acid-d5 Sodium Salt involves its interaction with muscarinic M1 receptors. The compound inhibits radioligand binding to these receptors, which can affect various neurological processes. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Deuterated Bile Acid Standards

Taurocholic Acid-d5 Sodium Salt

  • Molecular formula : C₂₆H₃₉D₅NNaO₇S
  • Molecular weight : 542.72 g/mol
  • Key differences :
    • Targets taurocholic acid (TCA), a primary bile acid with three hydroxyl groups vs. TLCA’s single hydroxyl group.
    • Higher polarity due to additional hydroxyl groups, leading to distinct chromatographic retention times .
    • Storage at +4°C vs. TLCA-d5’s -20°C .

Tauroursodeoxycholic Acid-d5 (TUDCA-d5)

  • Applications : Quantification of TUDCA, a hepatoprotective bile acid.
  • Key differences :
    • TUDCA-d5 is less hydrophobic than TLCA-d5 due to its 7β-hydroxyl group .
    • Used in studies of endoplasmic reticulum stress, unlike TLCA-d5’s role in cholestasis models .

Recovery and Matrix Effects

TLCA-d5 exhibits lower recovery (47–53% RSD) in solid-phase extraction (SPE) without plasma but improves to 4–6% RSD when co-extracted with plasma due to reduced ion suppression . This contrasts with other deuterated standards (e.g., TCA-d5), which show consistent recovery regardless of matrix .

Non-Deuterated Bile Acids

Taurolithocholic Acid Sodium Salt (TLCA)

  • Molecular formula : C₂₆H₄₄NNaO₅S
  • Molecular weight : 505.69 g/mol
  • Key differences: Lacks deuterium, making it indistinguishable from endogenous TLCA in MS. Directly induces cholestasis and activates GPBAR1 (EC₅₀ = 75 μM in Hep3B cells) . Hydrophobicity (single hydroxyl group) enhances membrane permeability vs. TCA or TUDCA .

Taurochenodeoxycholic Acid Sodium Salt

  • Applications: Apoptosis induction and immunomodulation.
  • Structural distinction : Two hydroxyl groups (3α, 7α) confer intermediate hydrophobicity, influencing receptor binding specificity .

Taurodeoxycholic Acid (TDCA)

  • Role : Secondary bile acid with two hydroxyl groups (3α, 12α).
  • Comparison : Less potent than TLCA in activating bitter receptor lcT2R02, which requires a 3α-hydroxyl group and sulfated/taurine-conjugated side chain .

Physicochemical and Functional Comparisons

Compound Molecular Weight Hydroxyl Groups Deuterated Key Application Recovery (RSD)
TLCA-d5 Sodium Salt 510.7 1 (3α) Yes Cholestasis models, MS quantification 4–6% (with plasma)
Taurocholic Acid-d5 Sodium 542.72 3 (3α, 7α, 12α) Yes Quantification of TCA Consistent
TLCA Sodium Salt 505.69 1 (3α) No GPBAR1 agonism, cholestasis induction N/A
TUDCA-d5 535.7 (est.) 2 (3α, 7β) Yes Hepatoprotection studies N/A

Receptor Binding and Functional Specificity

  • GPBAR1/TGR5 Activation :
    • TLCA and TLCA-d5 are potent agonists (EC₅₀ ~75 μM), comparable to synthetic agonists like TC-G 1005 .
    • Tauroursodeoxycholic acid (TUDCA) shows weaker agonism due to structural differences .
  • Bitter Taste Receptor (lcT2R02) :
    • TLCA’s 3α-hydroxyl group forms critical hydrogen bonds with Tyr182 and Arg6, a interaction absent in progesterone or androsterone .

Biological Activity

Taurolithocholic Acid-d5 Sodium Salt (TLCA-d5) is a deuterated form of taurolithocholic acid, a bile acid derived from lithocholic acid conjugated with taurine. This compound has garnered attention due to its significant biological activities, particularly in liver function, metabolism, and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of TLCA-d5, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

  • Chemical Name : this compound
  • CAS Number : 1265476-97-8
  • Molecular Formula : C26H39D5NNaO5S
  • Molecular Weight : 510.72 g/mol
  • Purity : >95% (HPLC)

1. Cholestatic Agent

Taurolithocholic Acid acts as a potent cholestatic agent, influencing bile acid metabolism and transport. It has been shown to induce cholestasis in both in vivo and ex vivo models by affecting the sodium taurocholate cotransporting peptide (NTCP), which plays a critical role in bile acid uptake in hepatocytes .

2. Calcium Signaling

TLCA-d5 is recognized as a calcium (Ca²⁺) agonist. It selectively increases the membrane-associated fraction of protein kinase C (PKC) isoforms in hepatocytes, which is crucial for various signaling pathways involved in cell survival and apoptosis .

3. Apoptosis Induction

Research indicates that TLCA-d5 increases the activity of apoptosis markers such as caspase-3 and caspase-7 in hepatocyte cell lines (Hep3B) that express NTCP. This suggests a role in promoting apoptosis under certain conditions, which may have implications for liver diseases .

1. Impact on Metabolism

TLCA-d5 influences metabolic pathways by modulating glucose and lipid homeostasis. In studies involving antibiotic-induced dysbiosis in mice, supplementation with TLCA-d5 restored hepatic levels of secondary bile acids and improved serum glucose and triglyceride levels . The compound's role in enhancing energy expenditure through TGR5 receptor activation also highlights its potential metabolic benefits .

2. Liver Function

The compound's cholestatic properties make it relevant for studying liver function disorders. TLCA-d5 has been used experimentally to induce cholestasis, providing insights into hepatocellular secretion disorders and potential therapeutic avenues for liver-related diseases .

Case Studies

  • Hepatocyte Apoptosis Study :
    In vitro studies demonstrated that treatment with TLCA-d5 at concentrations of 75 µM resulted in increased apoptosis markers in Hep3B cells, suggesting its potential role in liver cancer therapy by targeting cancerous hepatocytes .
  • Metabolic Recovery Experiment :
    A study involving mice treated with antibiotics showed that TLCA-d5 supplementation led to significant recovery of secondary bile acid levels and improved metabolic parameters compared to control groups, indicating its therapeutic potential in metabolic disorders .

Data Tables

StudyConcentrationBiological EffectModel
5 µMIncreased PKC ε translocationRat Hepatocytes
75 µMInduced apoptosis (caspase-3/7)Hep3B Cells
N/ARestored glucose & TG levelsMouse Model

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing Taurolithocholic Acid-d5 Sodium Salt?

This compound is synthesized via deuterium labeling of Taurolithocholic Acid Sodium Salt (CAS 6042-32-6). Key steps include:

  • Deuterium incorporation : Using isotopic exchange reactions or synthetic routes with deuterated precursors to replace five hydrogen atoms at specific positions (e.g., methyl or sulfonate groups) .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection (purity >95%) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .
  • Characterization : Mass spectrometry (MS) to verify molecular weight (542.72 g/mol for C26H39D5NNaO7S) and ensure isotopic integrity .

Q. Basic: How is this compound used to study bile acid transport mechanisms?

This compound serves as a stable isotope-labeled tracer in:

  • Cellular models : To quantify bile acid uptake/efflux kinetics using LC/MS/MS. For example, it mimics endogenous bile acids in transporters like ASBT (apical sodium-dependent bile acid transporter) .
  • In vivo models : Infused into mice to induce pancreatitis or cholestasis, enabling real-time tracking of bile acid redistribution and toxicity via deuterium-labeled biomarkers .
    Methodological note : Use deuterated standards to correct for matrix effects during mass spectrometry, as plasma proteins can suppress ionization .

Q. Basic: What are critical storage and stability considerations for this compound?

  • Storage : At +4°C in airtight, light-resistant containers to prevent degradation of the sulfonate group and deuterium loss .
  • Solubility : Dissolve in polar solvents (e.g., methanol/water mixtures) due to its detergent-like properties. Avoid prolonged exposure to acidic conditions, which may hydrolyze the taurine conjugate .
  • Stability assays : Monitor via HPLC every 6 months; degradation manifests as reduced deuterium content in MS spectra .

Q. Advanced: What analytical challenges arise when quantifying this compound in biological matrices?

  • Low recovery in solid-phase extraction (SPE) : Due to its highly acidic sulfonate group (pKa ~-1), which reduces retention on C18 columns. Mitigate by using mixed-mode SPE cartridges (e.g., Oasis MAX) and ion-pairing reagents .
  • Matrix effects : Plasma components cause ion suppression in LC/MS/MS. Solutions include:
    • Stable isotope dilution : Co-inject deuterated internal standards (e.g., Taurocholic Acid-d5) .
    • Sample dilution : Reduce plasma protein binding and improve recovery rates (>70% achievable with optimized protocols) .

Q. Advanced: How to resolve contradictory data on its role in apoptosis and tumor promotion?

  • Contradiction : While some studies report pro-apoptotic effects in hepatocytes , others show no tumor-promoting activity in rat gastric mucosa .
  • Methodological factors :
    • Cell type specificity : Apoptosis is observed in hepatic cells but not gastric epithelial cells due to differential expression of bile acid receptors (e.g., TGR5) .
    • Dosage : Tumor promotion requires higher concentrations (>100 μM) and co-administration with carcinogens .
  • Experimental design : Include controls for bile acid metabolism (e.g., bacterial deconjugation in the gut) and use genetic knockout models to isolate receptor-mediated effects .

Q. Advanced: How to design studies investigating its calcium agonist activity?

  • Mechanism : this compound binds to muscarinic M1 receptors, mobilizing intracellular Ca2+ stores .
  • Assays :
    • Fluorescence imaging : Use Fura-2 AM dye in hepatocytes to measure Ca2+ flux .
    • Antagonist controls : Pre-treat cells with atropine to confirm M1 receptor specificity .
  • Data interpretation : Distinguish bile acid-specific effects from nonspecific detergent actions by comparing with non-ionic surfactants (e.g., Triton X-100) .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-SDXLJUFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676148
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265476-97-8
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.